molecular formula C8H9N3O2 B13314975 7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13314975
M. Wt: 179.18 g/mol
InChI Key: CEQKDGZSCRXCAK-UHFFFAOYSA-N
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Description

7-(Methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the use of β-enaminone derivatives under microwave irradiation, which leads to the formation of 2,7-disubstituted products in high yields . Another approach includes the use of palladium-catalyzed reactions to achieve the desired pyrazolo[1,5-a]pyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and palladium-catalyzed reactions suggests that scalable and efficient production methods could be developed based on these laboratory techniques.

Chemical Reactions Analysis

Types of Reactions

7-(Methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can have different functional groups attached to the core structure .

Mechanism of Action

The mechanism of action of 7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function . The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its methoxymethyl group, which can influence its chemical reactivity and interactions with other molecules. This structural feature can enhance its photophysical properties and make it a valuable compound for specific applications, such as fluorescent probes and enzyme inhibitors .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

7-(methoxymethyl)-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H9N3O2/c1-13-5-6-4-8(12)10-7-2-3-9-11(6)7/h2-4H,5H2,1H3,(H,10,12)

InChI Key

CEQKDGZSCRXCAK-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=O)NC2=CC=NN21

Origin of Product

United States

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